molecular formula C15H12Cl2O2S B8285344 [[Bis(4-chlorophenyl)methyl]sulfanyl]acetic acid

[[Bis(4-chlorophenyl)methyl]sulfanyl]acetic acid

Cat. No.: B8285344
M. Wt: 327.2 g/mol
InChI Key: BTPWNYQJOJYQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[Bis(4-chlorophenyl)methyl]sulfanyl]acetic acid is a useful research compound. Its molecular formula is C15H12Cl2O2S and its molecular weight is 327.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12Cl2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

2-[bis(4-chlorophenyl)methylsulfanyl]acetic acid

InChI

InChI=1S/C15H12Cl2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19)

InChI Key

BTPWNYQJOJYQIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)SCC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4,4'-dichlorobenzhydrol (Aldrich) (500 mg, 1.97 mmol), mercaptoacetic acid (181 mg, 1.97 mmol) and ρ-toluenesulfonic acid monohydrate (93 mg, 0.49 mmol) in 7 mL of toluene is stirred at room temperature for 2 hours followed by heating at 50°-60° C. for 1 hour. Upon cooling, the mixture is diluted with ethyl acetate, washed with water, brine, and dried over magnesium sulfate. The product is concentrated in vacuo to give [[bis-(4-chlorophenyl)methyl]thio]acetic acid as a pale yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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